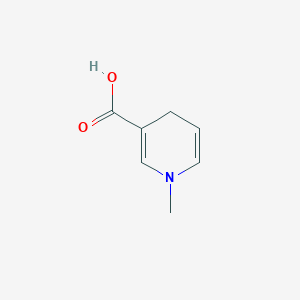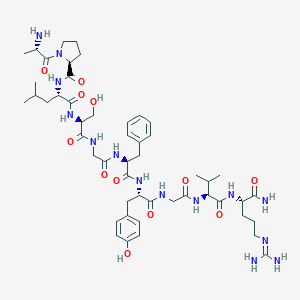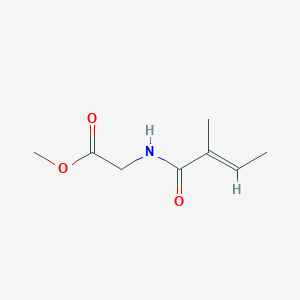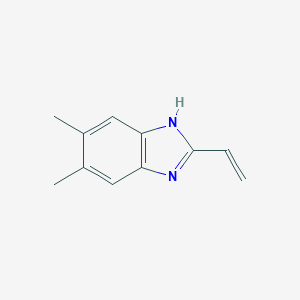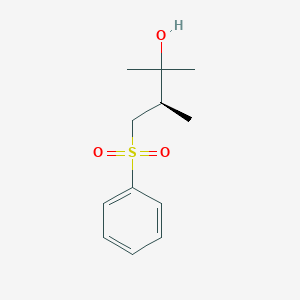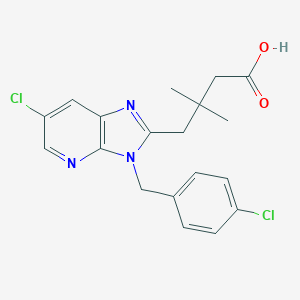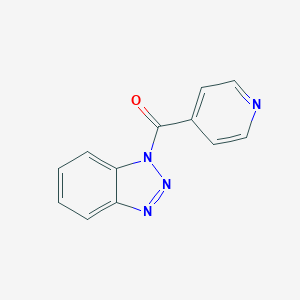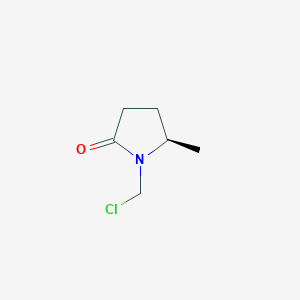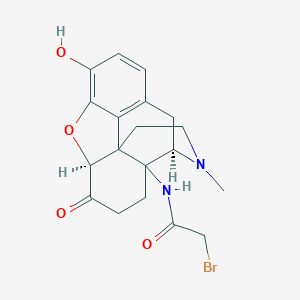
H2Bamo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H2Bamo is a novel compound that has been synthesized through a unique method. This compound has shown promising results in scientific research applications due to its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
H2Bamo exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is a major contributor to the development of various diseases. Additionally, H2Bamo has been shown to activate various signaling pathways that regulate cell growth and differentiation.
Biochemische Und Physiologische Effekte
H2Bamo has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. Additionally, H2Bamo has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using H2Bamo in lab experiments is its high purity and stability. Additionally, H2Bamo is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using H2Bamo is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of H2Bamo in scientific research. One potential direction is the development of H2Bamo-based therapies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms by which H2Bamo exerts its effects. Finally, studies are needed to determine the optimal dosage and administration of H2Bamo for use in various experiments and therapies.
Conclusion
In conclusion, H2Bamo is a novel compound that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for the development of new therapies for various diseases.
Synthesemethoden
H2Bamo is synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-amino-1,2-propanediol in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. This method has been optimized to obtain high yields of pure H2Bamo.
Wissenschaftliche Forschungsanwendungen
H2Bamo has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, H2Bamo has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
126104-23-2 |
|---|---|
Produktname |
H2Bamo |
Molekularformel |
C19H21BrN2O4 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[(4R,7aS)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-3,13,17,23H,4-9H2,1H3,(H,21,25)/t13-,17-,18?,19?/m1/s1 |
InChI-Schlüssel |
GASWSISFZKIKGN-GYCZLJAUSA-N |
Isomerische SMILES |
CN1CCC23[C@H]4C(=O)CCC2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr |
Synonyme |
14-beta-(bromoacetamido)-7,8-dihydromorphinone 14-bromoacetamido-7,8-dihydromorphinone H2BAMO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



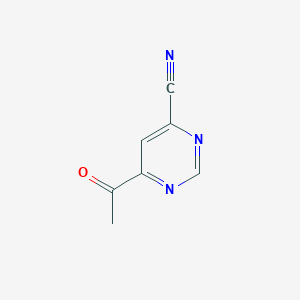
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)

